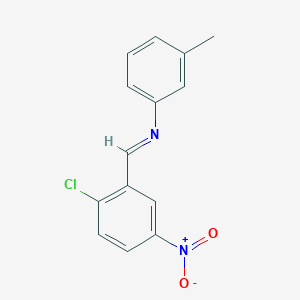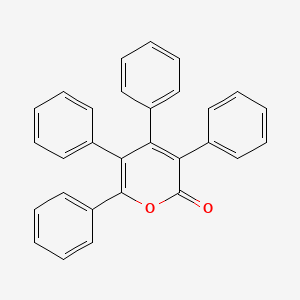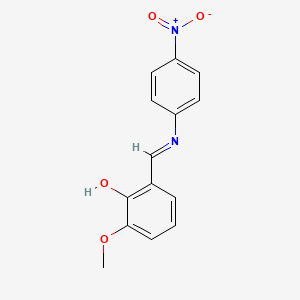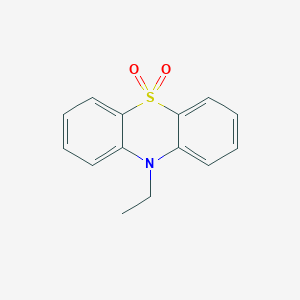![molecular formula C8H10N2O B11945967 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound is part of a class of chemicals known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrimidinone derivatives, reduced pyrimidines, and substituted pyrido[1,2-a]pyrimidines .
科学的研究の応用
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-7-5-9-8-3-1-2-4-10(8)6-7/h1-4,7,11H,5-6H2 |
InChIキー |
DPBHGWNPLYZDOZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN2C=CC=CC2=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)







